molecular formula C19H17F4N5O B2872850 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034538-41-3

4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2872850
CAS No.: 2034538-41-3
M. Wt: 407.373
InChI Key: YLNBOIZQGOXDDX-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. It contains a pyrrole ring, a triazolo ring, and a phenyl ring, among others .

Scientific Research Applications

Cardiovascular Research

  • Studies on related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, have highlighted potential cardiovascular benefits. These compounds demonstrated promising coronary vasodilating and antihypertensive activities, indicating a potential pathway for developing new cardiovascular drugs (Sato et al., 1980).

Antimicrobial and Antitumor Activities

  • Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. Some derivatives also exhibited antimicrobial activity, suggesting a potential for the development of new antimicrobial and anticancer agents (Riyadh, 2011).

Tubulin Polymerization and Anticancer Mechanism

  • Research into compounds such as [1,2,4]triazolo[1,5-a]pyrimidines has revealed a unique mechanism of tubulin inhibition, where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel approach to overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).

Fluorinated Compounds in Drug Discovery

  • The introduction of fluorine atoms into pharmaceutical compounds has been shown to significantly affect their biological activity, stability, and membrane permeability. The synthesis and characterization of tri- and tetrafluoropropionamides derived from chiral secondary amines, for instance, underline the importance of fluorination in the development of new pharmacologically active compounds (Bilska-Markowska et al., 2014).

Supramolecular Chemistry

  • The development of novel pyrimidine derivatives has facilitated the creation of hydrogen-bonded supramolecular assemblies, showcasing the utility of such compounds in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Mechanism of Action

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNBOIZQGOXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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